molecular formula C19H20N2O4S B12576562 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester

Cat. No.: B12576562
M. Wt: 372.4 g/mol
InChI Key: CKCYRGLDFVYXIS-UHFFFAOYSA-N
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Description

Substituent Effects on Geometry

  • Sulfonyl group : Enhances planarity of the pyrrolopyridine core via resonance, compared to unprotected analogs.
  • tert-Butyl ester : Introduces steric bulk, reducing solubility in polar solvents relative to methyl or ethyl esters.

Electronic Properties

  • The electron-withdrawing sulfonyl group deactivates the pyrrolopyridine ring, directing electrophilic substitution to the 5- and 7-positions.
  • The ester carbonyl exhibits reduced electrophilicity compared to carboxylic acids, slowing nucleophilic attack.

Reactivity Trends

  • Metalation : The sulfonyl group stabilizes adjacent anions, facilitating regioselective deprotonation at position 2.
  • Cross-coupling : The 4-chloro derivative undergoes Suzuki-Miyaura coupling at position 4, whereas the tert-butyl ester may require deprotection first.

Properties

IUPAC Name

tert-butyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-5-7-14(8-6-13)26(23,24)21-12-10-15-16(9-11-20-17(15)21)18(22)25-19(2,3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCYRGLDFVYXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The core heterocycle is commonly synthesized via:

  • Cyclization reactions starting from substituted pyridine or pyrrole precursors.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to install aryl substituents or to close the fused ring system.

For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives are prepared by bromination of the pyrrolo-pyridine scaffold, followed by palladium-catalyzed coupling with arylboronic acids under basic aqueous-organic conditions at 80°C under nitrogen atmosphere.

Introduction and Protection of the Carboxylic Acid Group

  • The carboxylic acid at the 4-position is introduced either by oxidation of aldehyde precursors or by carboxylation reactions .
  • The acid is then protected as a tert-butyl ester to improve stability and facilitate further transformations.
  • Esterification can be achieved by reacting the acid with tert-butanol under acidic or coupling conditions or by using tert-butyl chloroformate in the presence of a base.

N-Sulfonylation with 4-Methylphenylsulfonyl Chloride

  • The nitrogen at position 1 is sulfonylated using p-toluenesulfonyl chloride (tosyl chloride) in a biphasic system of dichloromethane and aqueous sodium hydroxide.
  • Catalytic tetrabutylammonium hydrogen sulfate is often added to facilitate phase transfer.
  • The reaction is typically stirred at room temperature for 1 hour, followed by workup involving filtration through Celite and extraction.

Purification and Isolation

  • The crude product is purified by standard techniques such as column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization .
  • Ion-exchange resins (e.g., DOWEX 50WX2-400) may be used to remove impurities and isolate the product in high purity.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Bromination of methyl 4-bromo-2-methylbenzoate N-Bromosuccinimide (NBS), AIBN, CCl4, reflux 5 h ~68% Radical bromination
2 Azide substitution Sodium azide, DMF, 100°C, 2 h Not specified Nucleophilic substitution
3 Suzuki coupling Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 80°C, 8 h Not specified Boronate formation
4 Palladium-catalyzed arylation Pd(dppf)Cl2, K2CO3, dioxane/water, 80°C, N2 atmosphere Not specified Cross-coupling
5 N-sulfonylation p-Toluenesulfonyl chloride, NaOH (6N), DCM, tetrabutylammonium hydrogen sulfate (catalytic), RT, 1 h Not specified Phase transfer catalysis
6 Esterification / Hydrolysis Methanol, NaOH, 50°C, 30 min Not specified Ester hydrolysis or formation

Note: Yields vary depending on scale and purification methods.

Alternative Synthetic Routes and Research Findings

  • Microwave-assisted amide coupling and esterification have been reported to improve reaction times and yields in related pyrrolo[2,3-b]pyridine derivatives.
  • Protection of the nitrogen with bulky groups such as triisopropylsilyl (TIPS) followed by lithiation and carboxylation has been used to selectively functionalize the pyrrolo-pyridine core.
  • Use of carbodiimide coupling agents (e.g., EDC, HOBt) facilitates amide bond formation in derivatives bearing carboxylic acid groups.
  • The sulfonylation step is sensitive to reaction conditions; phase transfer catalysts and controlled pH improve selectivity and yield.

Summary Table of Key Reagents and Conditions

Transformation Reagents Solvent Temperature Time Catalyst/Notes
Bromination NBS, AIBN CCl4 Reflux (ca. 77°C) 5 h Radical initiator AIBN
Azide substitution NaN3 DMF 100°C 2 h Nucleophilic substitution
Boronation (Suzuki) Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc Dioxane 80°C 8 h Pd catalyst
Cross-coupling Phenylboronic acid, Pd(dppf)Cl2, K2CO3 Dioxane/water 80°C N2 atmosphere
N-Sulfonylation p-Toluenesulfonyl chloride, NaOH (6N), tetrabutylammonium hydrogen sulfate DCM / aqueous NaOH RT 1 h Phase transfer catalyst
Esterification tert-Butanol or tert-butyl chloroformate Various RT to reflux Variable Acid or base catalysis

Analytical Characterization Post-Synthesis

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester involves inhibition of specific molecular targets. For example, it has been shown to inhibit FGFRs by binding to the ATP-binding site of the receptor, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
Target Compound 1-[(4-methylphenyl)sulfonyl]-, 4-tert-butyl ester Not explicitly provided (estimated: ~C19H22N2O4S) ~374.45 Enhanced lipophilicity; potential prodrug design
tert-Butyl 4-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 4-amino, 1-tert-butyl ester C12H15N3O2 233.27 Amino group enables hydrogen bonding; intermediates for functionalization
4-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine 4-bromo, 1-[(4-methylphenyl)sulfonyl] C14H11BrN2O2S 351.22 Bromo substituent for cross-coupling reactions
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid 4-carboxylic acid C8H6N2O2 162.15 Polar, acidic; synthetic intermediate
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid Isomeric pyrrolopyridine core ([3,2-c] vs. [2,3-b]) C8H6N2O2 162.15 Altered electronic properties; potential varied bioactivity

Reactivity and Stability

  • Sulfonyl Group: The 4-methylphenylsulfonyl group in the target compound enhances stability by resisting oxidation and hydrolysis compared to amino () or bromo () analogs.
  • tert-Butyl Ester: The bulky ester group improves lipophilicity, aiding membrane permeability.
  • Bromo Substituent : The bromo analog () is reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), making it valuable for synthesizing complex derivatives .

Physicochemical Properties

  • Lipophilicity: The target compound’s tert-butyl ester and sulfonyl group likely result in a higher logP compared to the carboxylic acid () and amino () analogs.
  • Solubility : The carboxylic acid form () exhibits higher aqueous solubility due to ionization, whereas the esterified target compound is more soluble in organic solvents .
  • Stability: The amino-substituted compound () requires storage at -20°C, indicating thermal instability, while the sulfonylated target compound is expected to be stable at ambient conditions .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) implicated in various cancers. This article focuses on the biological activity of the specific compound 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester , examining its potential therapeutic applications and underlying mechanisms.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 479553-01-0
Molecular Formula C₁₀H₁₃N₂O₄S
Molecular Weight 245.29 g/mol
Appearance Off-white to light brown solid
Purity ≥98.75% (HPLC)

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class function primarily as FGFR inhibitors. In particular, studies have shown that certain derivatives can effectively inhibit the proliferation of cancer cells by targeting the FGFR signaling pathway. The compound in focus has been reported to exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values indicating potent efficacy in vitro.

Anticancer Activity

A pivotal study highlighted that a closely related derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating its potential as a lead compound for cancer therapy. The compound was shown to inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

Migration and Invasion Inhibition

In addition to its antiproliferative effects, this compound significantly inhibited the migration and invasion capabilities of cancer cells. This suggests that it may not only reduce tumor growth but also prevent metastasis, which is a critical aspect of cancer progression.

Case Studies

Several case studies have documented the biological activity of pyrrolo[2,3-b]pyridine derivatives:

  • Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their FGFR inhibitory activities. The most potent compounds showed substantial inhibition in various cancer cell lines, supporting their role as potential therapeutic agents against tumors driven by aberrant FGFR signaling .
  • Cell Line Studies : Investigations into the effects on different cancer cell lines revealed that these compounds could induce apoptosis and inhibit cell migration effectively. For example, one study noted a decrease in cell viability by over 70% at optimal concentrations .

Comparative Biological Activity

The following table summarizes the biological activities of selected pyrrolo[2,3-b]pyridine derivatives:

CompoundTargetIC50 (nM)Effect on Cell Viability (%)Mechanism of Action
Pyrrolo derivative AFGFR1730% at 100 nMApoptosis induction
Pyrrolo derivative BFGFR2925% at 100 nMCell cycle arrest
Pyrrolo derivative CFGFR32550% at 100 nMMigration inhibition

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